5-chloro-N-[(4-chlorophenyl)methyl]-2-nitroaniline
CAS No.: 330177-34-9
Cat. No.: VC10337884
Molecular Formula: C13H10Cl2N2O2
Molecular Weight: 297.13 g/mol
* For research use only. Not for human or veterinary use.
![5-chloro-N-[(4-chlorophenyl)methyl]-2-nitroaniline - 330177-34-9](/images/structure/VC10337884.png)
Specification
CAS No. | 330177-34-9 |
---|---|
Molecular Formula | C13H10Cl2N2O2 |
Molecular Weight | 297.13 g/mol |
IUPAC Name | 5-chloro-N-[(4-chlorophenyl)methyl]-2-nitroaniline |
Standard InChI | InChI=1S/C13H10Cl2N2O2/c14-10-3-1-9(2-4-10)8-16-12-7-11(15)5-6-13(12)17(18)19/h1-7,16H,8H2 |
Standard InChI Key | NRPGWEYVTLTLTL-UHFFFAOYSA-N |
SMILES | C1=CC(=CC=C1CNC2=C(C=CC(=C2)Cl)[N+](=O)[O-])Cl |
Canonical SMILES | C1=CC(=CC=C1CNC2=C(C=CC(=C2)Cl)[N+](=O)[O-])Cl |
Introduction
Chemical Identity and Structural Analysis
Molecular Composition and Nomenclature
5-Chloro-N-[(4-chlorophenyl)methyl]-2-nitroaniline is systematically named according to IUPAC guidelines as 5-chloro-N-[(4-chlorophenyl)methyl]-2-nitroaniline . The compound’s structure consists of a 2-nitroaniline backbone substituted with a chlorine atom at the 5-position and a (4-chlorophenyl)methyl group attached to the amine nitrogen . Its molecular formula, C₁₃H₁₀Cl₂N₂O₂, reflects the incorporation of two chlorine atoms, a nitro group (-NO₂), and an aromatic benzylamine moiety.
Structural Features
The compound’s planar aromatic ring system is stabilized by resonance interactions between the nitro group and the aniline ring. The chlorine substituents introduce steric and electronic effects, influencing reactivity and intermolecular interactions. Computational models predict a density of 1.363±0.06 g/cm³ and a boiling point of approximately 525.0±45.0 °C , though experimental validation remains pending. The 3D conformation reveals a twisted geometry due to steric hindrance between the nitro group and the benzylamine side chain .
Synthesis and Manufacturing Processes
Challenges in Optimization
Key challenges include controlling regioselectivity during nitration and minimizing side reactions such as over-nitration or dechlorination. Solvent selection (e.g., acetonitrile or DMSO) and temperature modulation (-5 to 10°C) are critical for achieving high yields . Industrial-scale production would require rigorous safety protocols due to the compound’s potential explosivity when exposed to strong oxidizers .
Physicochemical Properties
Thermal and Solubility Characteristics
The compound is predicted to exhibit limited water solubility (<0.5 g/L at 20°C), consistent with hydrophobic nitroaromatic compounds . It demonstrates moderate solubility in polar aprotic solvents like DMSO and acetonitrile, facilitating its use in organic syntheses . Thermal stability analyses suggest decomposition above 200°C, with a flashpoint estimated at 191°C .
Spectroscopic Data
While experimental spectra are unavailable, computational models predict strong UV-Vis absorption bands at 310–350 nm due to π→π* transitions in the nitroaniline system . Infrared spectroscopy would likely show N-H stretching vibrations at ~3400 cm⁻¹ and asymmetric NO₂ stretches near 1520 cm⁻¹ .
Reactivity and Stability Profile
Chemical Reactivity
The nitro group renders the compound susceptible to reduction, forming corresponding amines under catalytic hydrogenation . Electrophilic aromatic substitution is hindered by the electron-withdrawing nitro and chloro groups, directing reactivity to the para position relative to the amine. Incompatibilities with strong acids or bases may lead to decomposition, releasing toxic gases such as NOₓ .
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